Bienvenue dans la boutique en ligne BenchChem!

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol

Lipophilicity LogP Lead optimization

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (CAS 1233958-92-3) is a stereochemically defined trans-cyclohexanol derivative bearing a 4-fluoro-2-nitrophenylamino substituent (molecular formula C12H15FN2O3, MW 254.26 g/mol). It belongs to the class of substituted 4-aminocyclohexanols, which serve as versatile chiral intermediates in pharmaceutical research, particularly for kinase inhibitor programs.

Molecular Formula C12H15FN2O3
Molecular Weight 254.261
CAS No. 1233958-92-3
Cat. No. B2825474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol
CAS1233958-92-3
Molecular FormulaC12H15FN2O3
Molecular Weight254.261
Structural Identifiers
SMILESC1CC(CCC1NC2=C(C=C(C=C2)F)[N+](=O)[O-])O
InChIInChI=1S/C12H15FN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1,6-7,9-10,14,16H,2-5H2
InChIKeyUYLPQPNACBGPER-MGCOHNPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (CAS 1233958-92-3): Chiral trans-Cyclohexanol Building Block for Medicinal Chemistry


(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (CAS 1233958-92-3) is a stereochemically defined trans-cyclohexanol derivative bearing a 4-fluoro-2-nitrophenylamino substituent (molecular formula C12H15FN2O3, MW 254.26 g/mol) . It belongs to the class of substituted 4-aminocyclohexanols, which serve as versatile chiral intermediates in pharmaceutical research, particularly for kinase inhibitor programs [1]. The compound features three functional handles—a secondary aniline nitrogen, a free equatorial hydroxyl group, and a nitro group amenable to reduction—enabling sequential derivatization in multi-step syntheses . It is commercially available from multiple global suppliers with purity grades ranging from 95% to ≥98% .

Why (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol Cannot Be Replaced by Close Analogs in Research and Development


This compound occupies a narrow intersection of structural features—a defined (1R,4R) trans-stereochemistry, a 4-fluoro-2-nitrophenyl pharmacophore, and a free cyclohexanol scaffold—that collectively determine its reactivity, physicochemical profile, and utility as a synthetic intermediate . Three lines of evidence demonstrate that neither regioisomers, des-fluoro analogs, nor core-modified alternatives are functionally interchangeable: (i) the 4-fluoro positioning (para to nitro) establishes a distinct electronic environment compared to the 3-fluoro regioisomer, with potential consequences for nucleophilic aromatic substitution reactivity and downstream coupling chemistry ; (ii) replacement of fluorine by hydrogen in the des-fluoro analog (CAS 1233954-85-2) increases the computed logP by +0.46 units (2.91 vs. 2.45), altering solubility and partitioning behavior in both synthetic and biological contexts ; (iii) substitution of the cyclohexanol core with a piperidine scaffold introduces an additional basic nitrogen and Boc-protection requirements, changing the synthetic logic and physicochemical properties entirely . Because minor structural perturbations can disproportionately affect the outcome of multi-step medicinal chemistry campaigns, procurement decisions must be compound-specific rather than generic .

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol: Quantitative Differentiation Evidence for Informed Procurement


Computed LogP Reduction of 0.46 Units vs. Des-Fluoro Analog: Impact on Solubility and Partitioning

The target compound's computed LogP (ALogP) is 2.4493, compared with 2.90640 for the direct des-fluoro analog (1R,4R)-4-((2-nitrophenyl)amino)cyclohexanol (CAS 1233954-85-2), representing a reduction of 0.46 log units upon introduction of the para-fluoro substituent . This decrease in lipophilicity is attributable to the electron-withdrawing effect of fluorine, which increases molecular polarity despite the halogen's hydrophobicity in other contexts. The des-fluoro analog additionally exhibits a measured aqueous solubility of 0.28 g/L at 25°C and a polar surface area (PSA) of 78.08 Ų . The 0.46 logP differential corresponds to an approximately 2.9-fold difference in octanol-water partition coefficient, which is significant for both synthetic extraction efficiency and in predicting passive membrane permeability in biological assays [1].

Lipophilicity LogP Lead optimization ADME prediction

Regioisomeric Identity of LogP but Divergent Electronic Landscapes: 4-Fluoro vs. 3-Fluoro Substitution

The 4-fluoro regioisomer (CAS 1233958-92-3) and the 3-fluoro regioisomer (CAS 1233955-41-3) share identical molecular formula (C12H15FN2O3), molecular weight (254.26 g/mol), computed LogP (2.4493), and chromatographic properties, yet differ fundamentally in the position of fluorine relative to the nitro group . In the 4-fluoro isomer, fluorine is para to the aniline nitrogen and para to the nitro group, creating a symmetrical para-dinitro-like electronic push-pull system. In the 3-fluoro isomer, fluorine is meta to the nitro group and ortho to the aniline nitrogen, establishing an asymmetric electronic environment with distinct effects on the electron density of the aromatic ring [1]. This positional difference alters the regioselectivity of electrophilic aromatic substitution, the activation energy for nucleophilic aromatic substitution at the nitro-adjacent position, and the conformational preferences of the N-aryl bond—all of which can produce divergent outcomes when these intermediates are elaborated into final kinase inhibitor candidates [1].

Regioisomer Electronic effect Nucleophilic aromatic substitution SAR

Purity Grade Availability: NLT 98% (MolCore) vs. 95% Standard Grades Across Major Suppliers

Three purity tiers are documented for this compound: (i) ≥98% (NLT 98%) from MolCore (Product MC620212), suitable for applications requiring low impurity profiles such as late-stage intermediate synthesis or biological assay preparation ; (ii) 95% standard research grade from Fluorochem (£500.00/1g) and AKSci, appropriate for early-stage discovery chemistry and exploratory synthesis ; (iii) 98% from Leyan (Product 1695103) offering a intermediate option . By comparison, the des-fluoro analog (CAS 1233954-85-2) is most commonly listed at 95% (AKSci) . The NLT 98% specification directly addresses the risk of nitro-group reduction byproducts or stereochemical erosion that can occur during synthesis; for users conducting quantitative biological assays, a 3% absolute purity difference can correspond to a 3% error in IC50 determination if the impurity is pharmacologically active [1].

Purity Quality control Procurement GMP

Stereochemical Integrity: (1R,4R) trans Configuration Confirmed by InChI Key and Chiral Catalogue Classification

The compound is catalogued exclusively with the (1R,4R) absolute configuration, corresponding to a trans-diequatorial disposition of the arylamino and hydroxyl substituents on the cyclohexane ring . The InChI Key UYLPQPNACBGPER-MGCOHNPYSA-N encodes this specific stereochemistry, distinguishing it from any (1S,4S) enantiomer, (1R,4S) cis isomer, or racemic mixture . The compound is classified under 'Chiral Reagents' and 'Building Blocks' by major suppliers, confirming its intended use in stereochemically defined syntheses [1]. By contrast, generic 4-aminocyclohexanol building blocks (e.g., trans-4-aminocyclohexanol, CAS 27489-62-9) lack the aryl substitution and require additional synthetic steps to install the fluoronitrophenyl pharmacophore . The (1R,4R) stereochemistry is essential because the trans configuration orients the hydroxyl group for further derivatization (e.g., oxidation to ketone, esterification, mesylation) without steric interference from the bulky arylamino substituent [2].

Stereochemistry Chiral purity Enantiomer trans configuration

Cyclohexanol vs. Piperidine Scaffold: Impact on Downstream Synthetic Strategy and Physicochemical Profile

The target compound incorporates a cyclohexanol core with a free hydroxyl group (H-bond donor/acceptor, pKa ~16 for aliphatic alcohols), whereas the closest nitrogen-containing analog, tert-butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate (CAS 873000-13-6), features a piperidine ring with a Boc-protected basic nitrogen (pKa ~10 for deprotected piperidine) . These structural differences translate into: (i) distinct solubility profiles—the cyclohexanol hydroxyl confers greater aqueous solubility at neutral pH compared to the hydrophobic Boc-piperidine; (ii) orthogonal protecting group strategies—the hydroxyl can be selectively oxidized, esterified, or converted to a leaving group without affecting the nitro group, whereas the piperidine Boc group requires acidic deprotection conditions incompatible with acid-sensitive intermediates [1]; (iii) conformational preferences—the cyclohexane chair locks the amino and hydroxyl in equatorial positions, while piperidine can undergo ring inversion and nitrogen inversion, introducing conformational flexibility that may complicate crystallography or docking studies [2]. The molecular weight difference (254.26 vs. 339.37 g/mol) also affects atom economy in fragment-based approaches .

Scaffold hopping Core modification Synthetic intermediate Drug design

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol: Evidence-Backed Research and Procurement Application Scenarios


Chiral Building Block for CDK4/6 and Kinase Inhibitor Lead Optimization Programs

This compound serves as a pre-assembled, stereochemically defined intermediate for constructing kinase inhibitor candidates, particularly those targeting CDK4/6 where fluoronitrophenyl motifs appear in patent literature . The (1R,4R) trans configuration places the arylamino and hydroxyl groups in a geometry amenable to further elaboration into ATP-competitive kinase inhibitor scaffolds [1]. The 4-fluoro substitution provides a handle for metabolic stabilization (reduced CYP450-mediated oxidation at the para position) while the nitro group can be reduced to an aniline for subsequent amide coupling or heterocycle formation . Procurement of the NLT 98% grade from MolCore is recommended for lead optimization where impurity-driven assay interference must be minimized .

Intermediate for FLT3 and Multi-Kinase Targeted Therapy Development

Fluoronitrophenyl-substituted cyclohexanol derivatives have been explored as intermediates in FLT3 inhibitor programs, with related compounds demonstrating IC50 values in the low nanomolar range against FLT3 in biochemical assays [2]. The target compound's free hydroxyl group permits attachment of solubilizing groups or linker moieties, while the 4-fluoro-2-nitrophenyl pharmacophore can engage kinase hinge regions via hydrogen bonding and hydrophobic interactions . The measured LogP of 2.45 predicts moderate permeability, which is within the optimal range for oral bioavailability when elaborated into final drug candidates . The compound's commercial availability at scales from 100 mg to multi-gram quantities from multiple suppliers ensures supply chain resilience during preclinical development .

Synthetic Intermediate for Nitro-Reduction and Heterocycle Annulation Chemistry

The nitro group serves as a masked aniline, enabling on-demand reduction (H2/Pd-C, Fe/HCl, or SnCl2) to generate 4-fluoro-1,2-phenylenediamine intermediates for benzimidazole, quinoxaline, or benzotriazole synthesis [3]. The 4-fluoro substituent ortho to the nascent aniline nitrogen directs electrophilic cyclization regioselectivity, while the cyclohexanol hydroxyl remains available for orthogonal functionalization . This divergent synthetic potential distinguishes the compound from simple 4-fluoro-2-nitroaniline building blocks (CAS 364-71-6), which lack the cyclohexanol scaffold and require additional coupling steps . The computed polar surface area (~75-78 Ų) and LogP (2.45) predict that elaborated heterocyclic products will maintain favorable drug-like properties .

Quality-Control Critical Applications Requiring Documented Purity and Characterization

For laboratories requiring ISO-certified quality management, MolCore provides NLT 98% purity with batch-specific documentation, while Fluorochem supplies 95% grade with full SDS and GHS classification . The compound is classified under GHS07 (Harmful/Irritant) with hazard statements H302/H315/H319/H335, enabling proper risk assessment and handling protocol development prior to procurement . The MDL number MFCD14697978 provides a unique identifier for inventory management and electronic lab notebook (ELN) integration . Multiple supplier options (Fluorochem UK, MolCore China, AKSci USA, Kishida Japan) provide geographic supply chain diversification, with pricing ranging from ¥7,900/100mg (Kishida) to £500/1g (Fluorochem) enabling budget-aligned procurement strategies [1].

Quote Request

Request a Quote for (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.